molecular formula C12H17N3O2 B6326946 1-[(3-Nitrophenyl)methyl]-1,4-diazepane CAS No. 1016703-63-1

1-[(3-Nitrophenyl)methyl]-1,4-diazepane

Cat. No. B6326946
CAS RN: 1016703-63-1
M. Wt: 235.28 g/mol
InChI Key: VJYWDSCMVHVXQZ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)methyl-1,4-diazepane is an organic chemical compound with the molecular formula C10H14N2O2. It is an important intermediate in the synthesis of various organic compounds and has been used in various scientific research applications. This compound has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various polymers and catalysts. In addition, 1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in the synthesis of various drugs, such as antimalarials and anti-cancer drugs.

Advantages and Limitations for Lab Experiments

1-(3-Nitrophenyl)methyl-1,4-diazepane is a versatile reagent that can be used in various laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be used in a wide variety of reactions. However, it is not particularly stable and can decompose under certain conditions.

Future Directions

1-(3-Nitrophenyl)methyl-1,4-diazepane is a versatile reagent that has been used in various scientific research applications. However, there is still much to be explored regarding its potential uses. Future research should focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for its use. Additionally, further research should be conducted to explore the biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential toxicity of this compound, as well as its potential environmental impacts.

Synthesis Methods

1-(3-Nitrophenyl)methyl-1,4-diazepane can be synthesized in a two-step reaction. The first step involves the reaction of 3-nitrobenzaldehyde and 1,4-dioxane in the presence of a base. The second step involves the reaction of the resulting product with ethyl bromide in the presence of a base. The final product is a white crystalline solid.

Scientific Research Applications

1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various polymers and catalysts. In addition, 1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in the synthesis of various drugs, such as antimalarials and anti-cancer drugs.

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-4-1-3-11(9-12)10-14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWDSCMVHVXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219151
Record name Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Nitrophenyl)methyl]-1,4-diazepane

CAS RN

1016703-63-1
Record name Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016703-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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